molecular formula C8H8N2O3 B1337953 Methyl 3-oxo-3-(pyrazin-2-yl)propanoate CAS No. 75399-07-4

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Cat. No. B1337953
CAS RN: 75399-07-4
M. Wt: 180.16 g/mol
InChI Key: UWIAEBPGRWAKSD-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a compound that can be associated with various chemical reactions and syntheses. It is structurally related to a variety of compounds that have been synthesized and studied for their chemical properties and potential applications. For instance, compounds with similar structural motifs have been used in the synthesis of seed germination stimulants, as well as in the creation of molecules with antioxidant activity .

Synthesis Analysis

The synthesis of compounds related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate often involves multi-step reactions that can include Michael-Wittig condensations, Ti-crossed aldol additions, and pseudo-multicomponent reactions . For example, the synthesis of highly functionalized 2-cyclohexenonedicarboxylates was achieved through a novel Michael-Wittig reaction, demonstrating the versatility of these methods in creating complex molecules . Additionally, the stereoselective synthesis of related compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been reported, which is crucial for the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-oxo-3-(pyrazin-2-yl)propanoate has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . Crystallographic analysis has also been employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformational preferences and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Compounds with the pyrazinyl moiety have been involved in a range of chemical reactions. These include Knoevenagel condensations, Michael additions, and regioselective cascade reactions . The reactivity of these compounds can be influenced by the presence of substituents, which can lead to different reaction pathways and products. For example, the introduction of highly basic aliphatic amines into the oxazole ring has been explored, showcasing the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's reactivity and physical state . The antioxidant activity of these compounds has been evaluated, indicating potential applications in the field of health and medicine . Moreover, the solubility, melting points, and stability of these compounds can vary significantly, which is important for their practical applications and handling .

Scientific Research Applications

Study of Hydrogen Bonding The compound demonstrates intriguing hydrogen bonding characteristics, crucial for molecular interaction and stability in various chemical contexts. A study highlighted the strong intramolecular hydrogen bonding in certain ethanoic and propanoic acids, contributing to a unique 8-membered chelate ring structure, which could have implications for the molecular behavior of similar compounds (Dobbin et al., 1993).

Molecular Probes and Sensors Research on coumarin–pyrazolone probes synthesized from derivatives of methyl 3-oxo-3-(pyrazin-2-yl)propanoate unveils their potential in detecting Cr3+ ions, indicating the compound's utility in developing highly sensitive detection mechanisms for ions in biological and environmental samples (Mani et al., 2018).

Heterocyclic Chemistry The compound is a precursor in transformations into diverse heterocyclic structures, such as imidazo[1,2-a]pyridines, contributing to the vast field of heterocyclic chemistry and its applications in drug design and other areas (Kolar et al., 1996).

Synthesis of Novel Compounds It serves as a starting material for synthesizing new derivatives, like 3-(pyrimidinyl)propanoates, showcasing its versatility in creating novel compounds with potential applications in various scientific and industrial fields (Flores et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

methyl 3-oxo-3-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIAEBPGRWAKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Liu, MH Norman, M Lee, N Xi… - Journal of Medicinal …, 2012 - ACS Publications
As part of our effort toward developing an effective therapeutic agent for c-Met-dependent tumors, a pyrazolone-based class II c-Met inhibitor, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-…
Number of citations: 74 pubs.acs.org
YH Lee, JM Lee, SG Kim, YS Lee - Bioorganic & medicinal chemistry, 2016 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor which is strongly associated with tumor survival, progression, and therapeutic resistance. Accordingly, it has been …
Number of citations: 25 www.sciencedirect.com

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